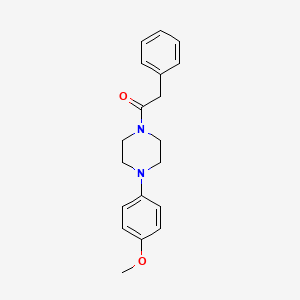
1-(4-methoxyphenyl)-4-(phenylacetyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenyl)-4-(phenylacetyl)piperazine, commonly known as MeOPP, is a synthetic compound that belongs to the class of piperazine derivatives. MeOPP has gained significant attention in the scientific community due to its potential therapeutic properties.
Mecanismo De Acción
MeOPP exerts its pharmacological effects by acting as a serotonin receptor agonist. It has a high affinity for the 5-HT1A receptor subtype, which is involved in regulating mood, anxiety, and pain perception. MeOPP also interacts with other neurotransmitter systems, including the dopamine and noradrenaline systems.
Biochemical and Physiological Effects
MeOPP has been shown to modulate the release of various neurotransmitters, including serotonin, dopamine, and noradrenaline. It also affects the activity of ion channels and receptors involved in pain perception. MeOPP has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MeOPP has several advantages for lab experiments, including its high potency and selectivity for the 5-HT1A receptor subtype. It also has a relatively long half-life, which allows for sustained pharmacological effects. However, MeOPP has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
MeOPP has several potential future directions for scientific research. One area of interest is its potential as a treatment for inflammatory disorders, including arthritis and inflammatory bowel disease. Another area of interest is its potential as a treatment for drug addiction and withdrawal symptoms. Additionally, MeOPP may have potential as an antidepressant and anxiolytic agent for the treatment of mood disorders. Further research is needed to fully understand the pharmacological properties of MeOPP and its potential therapeutic applications.
Conclusion
In conclusion, MeOPP is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It acts as a serotonin receptor agonist and has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant effects in animal models. MeOPP has several potential future directions for scientific research, including its potential as a treatment for inflammatory disorders, drug addiction, and mood disorders. Further research is needed to fully understand the pharmacological properties of MeOPP and its potential therapeutic applications.
Métodos De Síntesis
MeOPP can be synthesized using various methods, including the reaction of 1-(4-methoxyphenyl)piperazine with phenylacetyl chloride in the presence of a base. Another method involves the reaction of 1-(4-methoxyphenyl)piperazine with phenylacetic acid and a dehydrating agent such as thionyl chloride. The synthesis of MeOPP is a multi-step process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
MeOPP has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant effects in animal models. MeOPP has also been investigated for its potential as an antidepressant and anxiolytic agent. Additionally, MeOPP has been studied for its potential in treating drug addiction and withdrawal symptoms.
Propiedades
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-23-18-9-7-17(8-10-18)20-11-13-21(14-12-20)19(22)15-16-5-3-2-4-6-16/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEDMTBQEIINFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenylethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5804523.png)

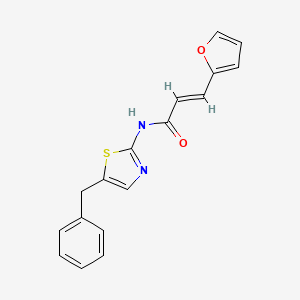
![(3-{5-methyl-1-[3-(5-methyl-2-furyl)phenyl]-1H-pyrrol-2-yl}phenyl)amine](/img/structure/B5804536.png)
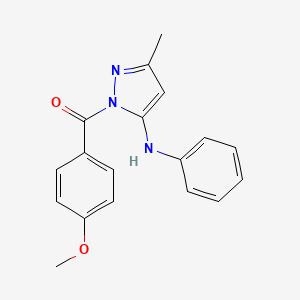

![N-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5804557.png)

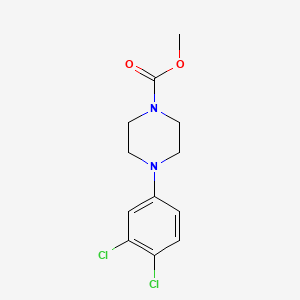
![5-chloro-N'-[1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B5804588.png)
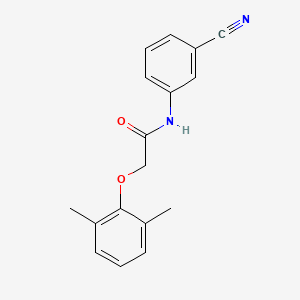
![4-({[(3-acetylphenyl)amino]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5804609.png)
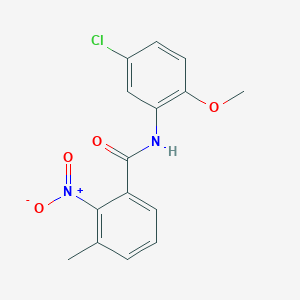
![tert-butyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5804633.png)